molecular formula C19H20N2O4S B2857406 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide CAS No. 2034261-83-9

1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide

Cat. No.: B2857406
CAS No.: 2034261-83-9
M. Wt: 372.44
InChI Key: HYCXARMMLLZXGD-UHFFFAOYSA-N
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Description

1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide ( 2034261-83-9) is a chemical compound for research and development purposes. This high-purity compound has a molecular formula of C19H20N2O4S and a molecular weight of 372.44 g/mol . Its structure features a benzoxazole group linked to a methanesulfonamide chain that is substituted with a 2-methoxy-2,3-dihydro-1H-indene group. The compound is supplied with a minimum purity of 90% . Computed physicochemical properties include an XLogP3 of 2.4 and a polar surface area of 89.8 Ų . This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material. The specific biological targets, mechanism of action, and primary research applications for this compound are areas of ongoing investigation and are not yet fully characterized in the available scientific literature.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-24-19(10-14-6-2-3-7-15(14)11-19)13-20-26(22,23)12-17-16-8-4-5-9-18(16)25-21-17/h2-9,20H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCXARMMLLZXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the benzo[d]isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methanesulfonamide group: This step often involves the reaction of the benzo[d]isoxazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the methoxy-substituted indene moiety: This can be accomplished through a nucleophilic substitution reaction, where the indene derivative reacts with the benzo[d]isoxazole-methanesulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticonvulsant Activity :
    • Compounds similar to 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide have been studied for their anticonvulsant properties. Research indicates that derivatives of benzoxazoles can exhibit significant anticonvulsant activity in animal models. For instance, 3-(sulfamoylmethyl)-1,2-benzisoxazole was identified as a promising candidate due to its favorable ratio of neurotoxicity to efficacy .
  • Antitumor Potential :
    • The compound's structure suggests potential for antitumor applications. Benzoxazole derivatives have been reported to inhibit tumor cell proliferation, making them candidates for further development in cancer therapies. The specific mechanism often involves interference with cellular signaling pathways that promote cancer cell growth .
  • Neuroprotective Effects :
    • Some studies have indicated that benzoxazole derivatives may possess neuroprotective effects. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a significant role. The ability to modulate oxidative stress responses could position these compounds as therapeutic agents in neuroprotection .

Synthetic Applications

  • Synthesis of Novel Compounds :
    • The unique structure of this compound allows for the synthesis of various derivatives through modifications at the benzoxazole ring or the sulfonamide group. This versatility is advantageous in developing new compounds with tailored biological activities .
  • Material Science :
    • Beyond pharmacology, benzoxazole derivatives are being explored for their potential use in materials science. Their ability to form stable polymers and their thermal stability make them suitable for applications in coatings and advanced materials .

Case Study 1: Anticonvulsant Screening

A study involving multiple benzisoxazole derivatives demonstrated that the introduction of specific substituents could enhance anticonvulsant activity while minimizing toxicity. The compound 3-(sulfamoylmethyl)-1,2-benzisoxazole was highlighted for its promising profile based on ED50 and NTD50 ratios .

Case Study 2: Antitumor Activity Assessment

Research conducted on various benzoxazole derivatives showed that certain modifications could lead to significant reductions in tumor cell viability. These findings support the hypothesis that structural variations can influence biological activity and provide a pathway for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s key structural elements—benzoxazole, methanesulfonamide, and methoxy-dihydroindenyl groups—can be compared to other sulfonamide derivatives and benzoxazole-containing molecules documented in the literature. Below is a comparative analysis based on synthesis, crystallography, and functional groups:

2.1. Sulfonamide Derivatives with Benzoxazole/Thiazole Moieties
  • 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (): Structure: Features a benzoxazole (oxazol-3-yl) group linked to a sulfonamide and a dihydroxybenzylidene Schiff base. Synthesis: Prepared via condensation of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (sulfamethoxazole) with 2,3-dihydroxybenzaldehyde in methanol . Key Properties: Exhibits planar aromatic systems, hydrogen-bonded dimerization (N–H⋯N and O–H⋯O interactions), and π–π stacking, which stabilize its crystal lattice. Comparison: Unlike the target compound, this analog lacks the methoxy-dihydroindenyl group but shares the sulfonamide-benzoxazole framework. The dihydroindenyl group in the target compound may enhance lipophilicity or alter steric interactions in biological targets.
  • N-(3-Ethyl-6-methoxy-1,2-benzoxazol-5-yl)-2-methoxy-benzenesulfonamide (): Structure: Contains a 1,2-benzoxazol-5-yl group substituted with ethyl and methoxy groups, linked to a 2-methoxybenzenesulfonamide. Key Properties: The methoxy groups likely improve solubility and modulate electronic effects on the sulfonamide moiety.
2.2. Methanesulfonamide Derivatives
  • Secondary Benzenesulfonamides (): Structure: Derivatives like 2,(E)-N-disubstituted 1,2-benzothiazol-3(2H)-imine 1,1-dioxides are synthesized from secondary sulfonamides via lithiation and reaction with isothiocyanates . Key Properties: The sulfonamide group acts as a directing moiety in metal-catalyzed C–H functionalization. Comparison: The target compound’s methanesulfonamide (vs.
2.3. Methoxy-Substituted Indenyl Systems
  • 3-Hydroxy-2,3-dihydro-1H-inden-1-one (): Structure: A dihydroindenone with a hydroxyl group, synthesized via methods involving condensation and cyclization. Key Properties: The dihydroindenyl system’s partial saturation allows conformational flexibility, which could influence binding kinetics. Comparison: The methoxy substitution in the target compound’s indenyl group may enhance electron-donating effects and metabolic stability compared to hydroxylated analogs.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Notable Properties Reference
Target Compound Benzoxazole + Methanesulfonamide 2-Methoxy-2,3-dihydro-1H-inden-2-yl Potential rigidity and lipophilicity N/A
4-{[(E)-Dihydroxybenzylidene]amino}-... Benzoxazole + Benzenesulfonamide 5-Methylisoxazol-3-yl, Schiff base Hydrogen-bonded dimers, π–π stacking
N-(3-Ethyl-6-methoxy-benzoxazol-5-yl)-... Benzoxazole + Benzenesulfonamide Ethyl, methoxy Enhanced solubility
Secondary Benzenesulfonamides Benzothiazole + Sulfonamide Variable N-substituents C–H functionalization directing groups

Biological Activity

The compound 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C15H17N3O3SC_{15}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 319.38 g/mol. The compound features a benzoxazole ring and a methanesulfonamide moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing benzoxazole derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Some benzoxazole derivatives have shown promise as quorum sensing inhibitors (QSIs), which can disrupt bacterial communication and virulence. For instance, studies have demonstrated that certain benzoxazole derivatives inhibit biofilm formation and elastase production in Pseudomonas aeruginosa .
  • Anticancer Properties : Benzoxazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of cyclic amine-containing benzoxazole derivatives that exhibited potent anticancer activity .
  • Neuropharmacological Effects : Certain benzoxazole derivatives have been investigated for their potential as antipsychotic agents. For example, compounds in this class have displayed favorable receptor binding profiles and behavioral effects in animal models .

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Quorum Sensing : By interfering with the signaling pathways used by bacteria to coordinate their behavior, this compound may reduce pathogenicity and enhance the efficacy of existing antibiotics .
  • Cell Cycle Disruption : Some benzoxazole derivatives induce apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death .
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, contributing to its neuropharmacological effects .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Benzoxazole derivatives were effective QSIs, reducing biofilm formation in Pseudomonas aeruginosa .
Anticancer Evaluation Cyclic amine-containing benzoxazole derivatives showed significant cytotoxicity against various cancer cell lines .
Neuropharmacological Effects Certain derivatives demonstrated potential antipsychotic properties with minimal side effects in animal models .

Q & A

Q. What are the recommended synthetic routes for 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide, and what key reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the indene-methoxy intermediate via reduction of 2-methoxyinden-1-one using NaBH₄ in methanol (30–50% yield, purity >90% by HPLC) .
  • Step 2: Sulfonylation of the benzoxazole moiety using methanesulfonyl chloride in anhydrous dichloromethane (DCM) under N₂, with triethylamine as a base (60–70% yield) .
  • Step 3: Coupling via reductive amination: Combine intermediates with NaBH₃CN in methanol under reflux (4–6 hrs, 55–65% yield).
    Critical Conditions:
  • Anhydrous solvents and inert atmosphere (N₂/Ar) prevent side reactions.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H, benzoxazole-H), 4.25 (m, 2H, indene-CH₂), 3.45 (s, 3H, OCH₃).
    • ¹³C NMR confirms sulfonamide linkage (δ 115–120 ppm for SO₂) .
  • Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₁₉H₂₀N₂O₄S: 387.1121; observed: 387.1125 .
  • X-ray Crystallography: Resolves planar benzoxazole and indene rings (r.m.s. deviation <0.02 Å) and H-bonding networks (e.g., N–H⋯O=S, 2.8–3.0 Å) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s inhibitory effects on specific enzymes (e.g., cyclooxygenase-2)?

Methodological Answer:

  • In Vitro Assays:
    • Use recombinant COX-2 enzyme (IC₅₀ determination via fluorometric assay with arachidonic acid substrate).
    • Compare inhibition kinetics with celecoxib (positive control) .
  • Molecular Docking:
    • Perform AutoDock Vina simulations using COX-2 crystal structure (PDB: 3LN1).
    • Key interactions: Sulfonamide oxygen with Arg120 (binding energy ≤−8.5 kcal/mol) .
  • SAR Studies: Modify the methoxy group on the indene ring to assess steric/electronic effects on activity .

Q. What computational methods are used to predict interactions between this compound and biological targets (e.g., GPCRs)?

Methodological Answer:

  • Molecular Dynamics (MD):
    • Simulate ligand-GPCR binding (e.g., β2-adrenergic receptor) in GROMACS (20 ns trajectories).
    • Analyze RMSD (<2.0 Å stability) and hydrogen bond occupancy (>70% with Ser203/Ser207) .
  • Density Functional Theory (DFT):
    • Calculate electrostatic potential maps (B3LYP/6-311G**) to identify nucleophilic/electrophilic regions.
    • Correlate HOMO-LUMO gaps (ΔE ~4.5 eV) with redox stability in biological environments .

Q. How can researchers address discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Standardization:
    • Use identical assay protocols (e.g., cell line: HT-29, 48-hr exposure, MTT viability assay).
    • Validate compound purity via HPLC (>98%) and NMR prior to testing .
  • Meta-Analysis:
    • Compare data across 5+ studies using fixed-effects models (e.g., RevMan 5.4).
    • Identify outliers due to solvent differences (DMSO vs. ethanol) or incubation times .
  • Mechanistic Studies:
    • Conduct transcriptomics (RNA-seq) to confirm target engagement (e.g., NF-κB pathway suppression) .

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